![molecular formula C15H17N7O2S B2931768 3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-64-6](/img/structure/B2931768.png)

3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

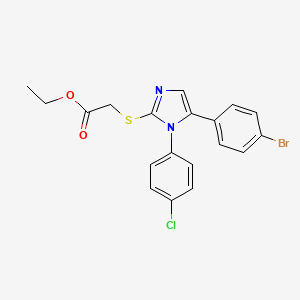

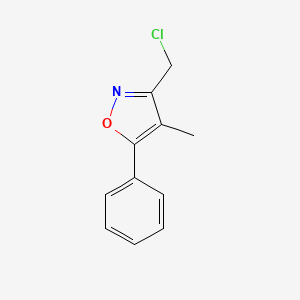

The compound “3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring, a phenylsulfonyl group, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidine core, with a piperazine ring attached at the 7-position and a phenylsulfonyl group attached to the piperazine .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agent

This compound has been evaluated for its potential as an anti-breast cancer agent . Molecular descriptors that describe the microbial activities of the compound were calculated using computational methods like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking studies . These studies help in predicting the experimental inhibition concentration (IC50) and understanding the compound’s binding efficiency to breast cancer cell lines.

Antiproliferative Activity

The derivatives of this compound have shown antiproliferative activity against several cancer cell lines . This activity is crucial for cancer treatment as it can inhibit the growth and multiplication of cancer cells. Some derivatives have demonstrated moderate to good activity, with certain compounds showing potent activity and selectivity between cancer and normal cells.

Apoptosis Induction

One of the significant applications is the induction of apoptosis in cancer cells . Apoptosis is a programmed cell death process that is essential for removing cancerous cells. The compound can induce apoptosis through the mitochondrial pathway, which involves the activation of caspases and regulation of pro-apoptotic and anti-apoptotic proteins.

Mitochondrial Membrane Potential Disruption

The compound has been observed to decrease the mitochondrial membrane potential (MMP) . This disruption can lead to the release of pro-apoptotic factors from the mitochondria, further promoting apoptosis in cancer cells.

Caspase Activation

Caspases are a family of protease enzymes that play essential roles in apoptosis. The compound can activate caspase-9/3 , which are key players in the apoptotic pathway . Their activation leads to the execution phase of apoptosis, culminating in cell death.

Regulation of Apoptotic Proteins

The compound affects the expression of apoptotic proteins such as Bax, Bak, PUMA (pro-apoptotic), and Bcl-2, Mcl-1 (anti-apoptotic) . Up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins contribute to the apoptosis of cancer cells.

Wirkmechanismus

Target of Action

The compound, also known as 3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 leads to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the disruption of downstream effects such as DNA replication and cell division . The compound’s action on CDK2 also influences the apoptosis pathway . It induces apoptosis in cancer cells, likely through the mitochondrial pathway, which involves the activation of caspases and changes in the expression of Bcl-2 family proteins .

Result of Action

The compound exhibits potent antiproliferative activity against several cancer cell lines . It can induce apoptosis in cancer cells, likely through the mitochondrial pathway . This is accompanied by a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S/c1-20-14-13(18-19-20)15(17-11-16-14)21-7-9-22(10-8-21)25(23,24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIOQSDROOGXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)

![6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2931691.png)

![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)

![1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2931699.png)

![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)